molecular formula C23H25N3O4 B5515598 (1R,7S)-N-methyl-3-[2-(4-methylphenyl)ethyl]-N-(1,2-oxazol-5-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

(1R,7S)-N-methyl-3-[2-(4-methylphenyl)ethyl]-N-(1,2-oxazol-5-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Cat. No.: B5515598
M. Wt: 407.5 g/mol
InChI Key: DAXCYPBCKRLDGF-VKDVSPNTSA-N
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Description

(1R,7S)-N-methyl-3-[2-(4-methylphenyl)ethyl]-N-(1,2-oxazol-5-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is 407.18450629 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

  • A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted the creation of compounds with anticancer and anti-5-lipoxygenase agents, showing the importance of innovative synthesis methods in developing potential therapeutic agents (Rahmouni et al., 2016).
  • Research into the esterification products of 6-aryl-1,2,3,6,7,7a-hexahydro-3а,6-epoxyisoindole-7-carboxylic Acids found that these compounds form in dynamic equilibrium, which is crucial for understanding the chemical behavior and potential applications of related compounds (Nadirova et al., 2019).

Biological Evaluation and Applications

  • A study on the synthesis and biological evaluation of some new Pyridines, Isoxazoles, and Isoxazolopyridazines bearing a 1,2,3-Triazole moiety demonstrated significant anti-hepatic cancer and antimicrobial activities. This suggests the therapeutic potential of structurally related compounds in treating diseases and infections (Hassan et al., 2019).
  • An investigation into polyamides containing imidazole revealed insights into intramolecular hydrogen bonding and constitutional isomerism, highlighting the role of structural features in the biological activity and material properties of compounds (Bouck & Rasmussen, 1993).

Novel Methodologies and Chemical Reactions

  • Studies on cerebral protective agents and the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides with anti-anoxic activity show the development of compounds for potential therapeutic applications, emphasizing the importance of chemical innovation in creating new treatments (Ohkubo et al., 1995).

Properties

IUPAC Name

(1R,7S)-N-methyl-3-[2-(4-methylphenyl)ethyl]-N-(1,2-oxazol-5-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15-3-5-16(6-4-15)9-12-26-14-23-10-7-18(29-23)19(20(23)22(26)28)21(27)25(2)13-17-8-11-24-30-17/h3-8,10-11,18-20H,9,12-14H2,1-2H3/t18-,19?,20?,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXCYPBCKRLDGF-VKDVSPNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)N(C)CC5=CC=NO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CCN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N(C)CC5=CC=NO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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